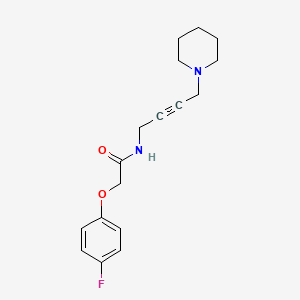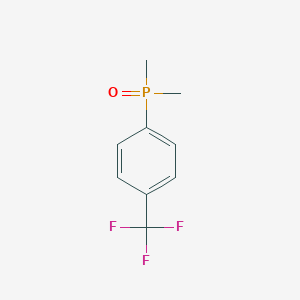
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Dimethylphosphoryl-4-(trifluoromethyl)benzene” is a chemical compound . It is related to “1,4-Bis(trifluoromethyl)benzene”, which has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Synthesis Analysis
The synthesis of related compounds involves the use of 1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .Molecular Structure Analysis
The molecules of related compounds exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis
The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .Physical And Chemical Properties Analysis
The molecular weight of a related compound, “Benzene, 1-fluoro-4-(trifluoromethyl)-”, is 164.1003 .作用机制
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene functions as a phosphorylating agent by transferring a phosphoryl group from the dimethyl phosphite moiety to the substrate. The trifluoromethyl group can also be transferred to the substrate in the presence of a nucleophile. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a phosphorylating agent and as a source of the trifluoromethyl group. This compound is also soluble in organic solvents, making it suitable for use in various reaction conditions. However, this compound has some limitations, including its cytotoxicity towards cancer cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene in scientific research. One potential application is in the synthesis of phosphorus-containing compounds for use in various fields such as materials science and medicinal chemistry. Additionally, this compound could be used as a phosphorylating agent in the synthesis of biologically active compounds. Further studies are needed to investigate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various fields of scientific research. Its ability to function as a phosphorylating agent and as a source of the trifluoromethyl group makes it a valuable tool for the synthesis of various compounds. While further studies are needed to investigate its biochemical and physiological effects, this compound has the potential to contribute to the development of new materials and biologically active compounds.
合成方法
The synthesis of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene involves the reaction of 4-trifluoromethylbenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
科学研究应用
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has been extensively used in scientific research for its ability to phosphorylate alcohols, amines, and phenols. This compound has also been used as a source of the trifluoromethyl group in the synthesis of various compounds. Additionally, this compound has been used as a reagent for the synthesis of phosphorus-containing compounds such as phosphonates and phosphates.
安全和危害
属性
IUPAC Name |
1-dimethylphosphoryl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPLMUYUYBCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
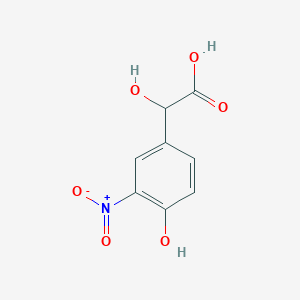

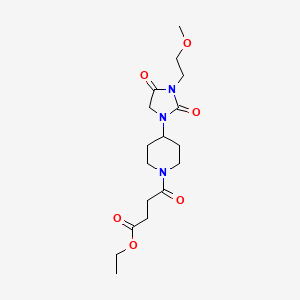
![1-(2-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2911925.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2911927.png)
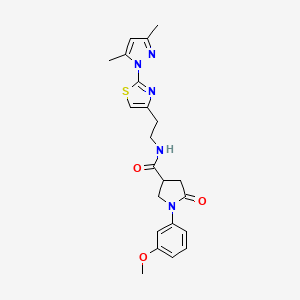
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)
![3,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2911932.png)
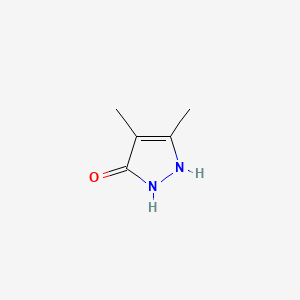
![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)
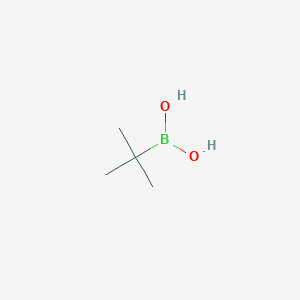
![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)
